Dimethyl 4-aminoisophthalate
Overview
Description
Dimethyl 4-aminoisophthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by an amino group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-aminoisophthalate can be synthesized through the reduction of dimethyl 4-nitroisophthalate. The reduction is typically carried out using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent. The reaction is performed in an ethyl acetate solvent at a temperature of around 40°C for about 5 hours . The product is then purified through column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-aminoisophthalate undergoes various chemical reactions, including:
Reduction: The nitro group in dimethyl 4-nitroisophthalate is reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Esterification: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Various nucleophiles under mild conditions.
Esterification: Acidic or basic hydrolysis conditions.
Major Products Formed
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 4-aminoisophthalic acid.
Scientific Research Applications
Dimethyl 4-aminoisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 4-aminoisophthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester groups can undergo hydrolysis. These interactions can affect the compound’s reactivity and its role in chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminoisophthalate: Similar structure but with the amino group in a different position.
Dimethyl 4-nitroisophthalate: Precursor to dimethyl 4-aminoisophthalate with a nitro group instead of an amino group.
Dimethyl isophthalate: Lacks the amino group, used in different chemical contexts.
Uniqueness
This compound is unique due to the presence of both ester and amino functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
dimethyl 4-aminobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENMFNFBJHLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455051 | |
Record name | Dimethyl 4-aminoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63746-12-3 | |
Record name | 1,3-Benzenedicarboxylic acid, 4-amino-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63746-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 4-aminoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Dimethyl 4-aminoisophthalate in the development of new herbicides?
A1: this compound is a crucial building block in synthesizing a series of triketone-containing quinazoline-2,4-dione derivatives. These derivatives target the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) in plants []. HPPD plays a vital role in the biosynthesis of tocopherols and plastoquinone, essential components for plant growth and development. Inhibiting HPPD disrupts these biosynthetic pathways, ultimately leading to weed death. The research highlights that this compound can be synthesized with a high yield (83%) and serves as a starting point for generating various HPPD inhibitor candidates.
Q2: Can you elaborate on the Structure-Activity Relationship (SAR) insights gained from modifying the compounds derived from this compound?
A2: The research explored how different substituents on the quinazoline-2,4-dione scaffold, derived from this compound, affected the AtHPPD inhibitory activity and herbicidal efficacy []. The study found that:
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